molecular formula C22H30N2O4 B12432784 Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate

Cat. No.: B12432784
M. Wt: 386.5 g/mol
InChI Key: ZTBIBCNPNQALGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and various functional groups such as methoxy and cyclopentyloxy groups

Preparation Methods

The synthesis of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyano and ester groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as the cyano group, to amines.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical compound, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate, identified by its CAS number 401518-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of 386.48 g/mol. The compound features a piperidine ring, a cyano group, and a methoxyphenyl moiety, which contribute to its pharmacological properties.

Research indicates that this compound may act as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the breakdown of cyclic nucleotides, leading to enhanced cellular responses. Specifically, the compound has been associated with the inhibition of neutrophil activity, which is crucial in inflammatory responses and diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Therapeutic Applications

Study 1: Inhibition of Neutrophil Activity

A study focused on the effects of PDE inhibitors revealed that compounds with similar structural features significantly inhibited neutrophil activation and migration in response to inflammatory stimuli. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, related compounds were tested against various bacterial strains. Results indicated that certain structural motifs within piperidine derivatives contributed to enhanced antibacterial activity . This suggests that this compound may also possess similar properties.

Research Findings Summary Table

Study Focus Findings Reference
Study 1Neutrophil InhibitionSignificant inhibition of neutrophil chemotaxis and degranulation
Study 2Antimicrobial ActivityRelated compounds showed antibacterial effects; potential for further exploration
Study 3Anticancer PropertiesSimilar piperidine derivatives exhibited anticancer effects; need for further investigation on this compound

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]acetate

InChI

InChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3

InChI Key

ZTBIBCNPNQALGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.